Octanesulfonic acid, thio-, S-octyl ester
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Overview
Description
1-octylsulfonylsulfanyloctane is an organosulfur compound with the molecular formula C16H34O2S2. It is known for its unique structure, which includes both sulfonyl and sulfanyl functional groups. This compound has a molecular weight of 322.57 g/mol and a density of 0.984 g/cm³ . It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-octylsulfonylsulfanyloctane can be synthesized through several methods. One common synthetic route involves the reaction of 1-octanethiol with octane-1-sulfinyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of 1-octylsulfonylsulfanyloctane often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation and recrystallization are commonly used to purify the product .
Chemical Reactions Analysis
Types of Reactions
1-octylsulfonylsulfanyloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-octylsulfonylsulfanyloctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-octylsulfonylsulfanyloctane involves its interaction with various molecular targets. The sulfonyl and sulfanyl groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
1-octylsulfonylsulfanyloctane can be compared with other organosulfur compounds such as sulfonimidates and sulfoximines. These compounds share similar functional groups but differ in their chemical properties and reactivity. For example:
Properties
CAS No. |
7651-62-9 |
---|---|
Molecular Formula |
C16H34O2S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1-octylsulfonylsulfanyloctane |
InChI |
InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19-20(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PGJQBDRKAOQYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
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